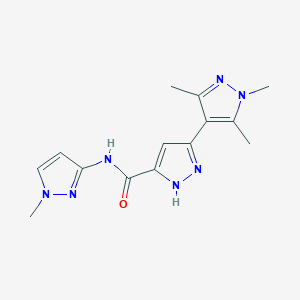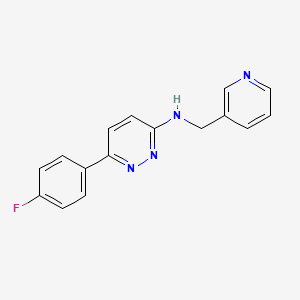![molecular formula C20H20N4O2 B12180571 (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12180571.png)
(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with a methyl group at the 1-position and a methanone group linked to a piperazine ring, which is further substituted with a pyridin-4-ylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions The piperazine ring is then synthesized separately and linked to the indole core through a methanone bridge
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and piperazine-containing molecules, such as:
- (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone
- (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]propanone
- (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]butanone
Uniqueness
What sets (1-methyl-1H-indol-3-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone apart from similar compounds is its specific substitution pattern and the presence of both indole and piperazine moieties
Propriétés
Formule moléculaire |
C20H20N4O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[4-(1-methylindole-3-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H20N4O2/c1-22-14-17(16-4-2-3-5-18(16)22)20(26)24-12-10-23(11-13-24)19(25)15-6-8-21-9-7-15/h2-9,14H,10-13H2,1H3 |
Clé InChI |
BXUKOKBFTYYOKE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxy-N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B12180491.png)
![N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12180492.png)

![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B12180507.png)
![2-(5-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B12180508.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12180512.png)
![Tert-butyl[2-hydroxy-3-(4-propylphenoxy)propyl]amine](/img/structure/B12180517.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B12180519.png)
![Methyl {[3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate](/img/structure/B12180521.png)
![(2-Hydroxyethyl)[(4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12180529.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12180535.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12180558.png)

